molecular formula C9H11NO5 B1670964 Droxidopa CAS No. 23651-95-8

Droxidopa

Cat. No.: B1670964
CAS No.: 23651-95-8
M. Wt: 213.19 g/mol
InChI Key: QXWYKJLNLSIPIN-JGVFFNPUSA-N
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Description

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid prodrug of norepinephrine, approved for treating symptomatic neurogenic orthostatic hypotension (nOH) in conditions like Parkinson’s disease (PD), multiple system atrophy (MSA), and pure autonomic failure . It is enzymatically converted to norepinephrine via aromatic L-amino acid decarboxylase (AADC), addressing the impaired vasoconstriction in nOH. Clinical trials demonstrate its efficacy in improving dizziness, standing systolic blood pressure (SBP), and quality-of-life metrics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Droxidopa can be synthesized through several methods. One common method involves the use of 3,4-dihydroxybenzaldehyde as a starting material. This compound undergoes a series of reactions including condensation with glycine, followed by reduction and hydrolysis to yield this compound . Another method involves the racemization of this compound, followed by crystallization to obtain the optically active form .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for purification. The process includes the use of solvents such as methanol, triethylamine, and acetonitrile. The final product is obtained through crystallization and drying .

Chemical Reactions Analysis

Types of Reactions

Droxidopa undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the reduction of this compound is norepinephrine. Oxidation and hydrolysis can lead to various degradation products, which are typically analyzed using HPLC .

Scientific Research Applications

Pharmacological Mechanism

Droxidopa functions as a precursor to norepinephrine, which is essential for regulating vascular tone and blood pressure. By increasing norepinephrine levels, this compound enhances sympathetic nervous system activity, thus improving blood pressure control in patients with nOH. This mechanism is particularly beneficial for individuals suffering from conditions such as Parkinson's disease and multiple system atrophy, where autonomic dysfunction is prevalent .

Treatment of Neurogenic Orthostatic Hypotension

This compound has been extensively studied for its efficacy in treating nOH. Clinical trials have demonstrated that this compound significantly improves standing blood pressure and alleviates symptoms associated with nOH. For instance, a study showed that patients receiving this compound experienced a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) over the course of treatment .

Key Findings:

  • Symptom Improvement: In clinical trials, this compound improved overall symptom scores significantly more than placebo, with notable reductions in dizziness and lightheadedness .
  • Long-Term Efficacy: A 12-month open-label extension study indicated that patients maintained improvements in both blood pressure and quality of life metrics over time .
StudyDurationKey Outcome
NOH30110 weeksSignificant increase in standing BP compared to placebo (p < 0.001)
NOH30612 monthsSustained symptom relief and improved quality of life reported
NOH302Open-labelWithdrawal from treatment led to symptom worsening

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

  • Parkinson's Disease Patient: A patient with Parkinson's disease reported marked improvement in daily activities and a reduction in falls after initiating this compound therapy. After six months, the patient noted fewer episodes of dizziness and an overall enhancement in life quality .
  • Multiple System Atrophy: Another case involved a patient diagnosed with multiple system atrophy who experienced significant symptomatic relief from nOH after treatment with this compound. The patient reported improved mobility and reduced reliance on assistive devices .

Safety and Tolerability

This compound is generally well-tolerated among patients, with adverse effects being relatively mild. Common side effects include headache, nausea, and supine hypertension; however, these are manageable and often resolve with dose adjustments or monitoring . The incidence of serious adverse events remains low.

Mechanism of Action

Droxidopa exerts its effects by being converted to norepinephrine via decarboxylation by the enzyme L-aromatic-amino-acid decarboxylase. Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator. This leads to an increase in blood pressure and improved blood flow .

Comparison with Similar Compounds

L-DOPA

Mechanistic and Molecular Differences :

  • Target Receptor Interactions: Both Droxidopa and L-DOPA interact with β2-adrenergic receptors (β2AR), but this compound’s β-OH group in its ethanolamine tail forms stronger hydrogen bonds with Asp113 and Asn312 residues, enhancing receptor stability. L-DOPA primarily interacts via its carboxylic acid moiety with Asn312 .
  • Metabolic Pathways: L-DOPA is a dopamine precursor, whereas this compound directly increases norepinephrine.

Clinical Outcomes :

  • L-DOPA improves motor symptoms in PD but exacerbates nOH in 20–50% of patients. This compound specifically targets nOH without worsening motor function .
Parameter This compound L-DOPA
Primary Metabolite Norepinephrine Dopamine
Key Receptor Binding β2AR (Asp113, Asn312) β2AR (Asn312)
Common Use nOH in PD, MSA Motor symptoms in PD
Supine Hypertension Risk Moderate Low

Adrenaline (Epinephrine)

Molecular Interactions :

  • Both this compound and adrenaline bind β2AR via catechol and ethanolamine moieties. This compound’s synthetic structure mimics adrenaline’s β-OH group, enabling similar hydrogen bonding with Ser203/Ser207 and hydrophobic interactions with Val114/Phe193 .
  • Divergence: Adrenaline has rapid pressor effects but short half-life (~2 minutes). This compound’s prodrug design ensures sustained norepinephrine elevation (t½ = 2.5–3 hours) .

Clinical Relevance :

  • Adrenaline is used in acute hypotension; this compound is optimized for chronic nOH management without requiring continuous infusion .

Midodrine and Fludrocortisone

Mechanistic Contrast :

  • Midodrine: An α1-adrenergic agonist, causes direct vasoconstriction.
  • Fludrocortisone: A mineralocorticoid that expands plasma volume. It lacks direct norepinephrine effects and poses risks of hypokalemia and fluid retention .

Efficacy Data :

  • In a meta-analysis, this compound reduced dizziness (mean difference: −0.97; 95% CI: −1.51, −0.42) and improved standing SBP (+3.9 mmHg) more effectively than placebo, with comparable safety to midodrine .
Parameter This compound Midodrine Fludrocortisone
Mechanism Norepinephrine prodrug α1-agonist Mineralocorticoid agonist
2.5–3 hours 2–4 hours 18–24 hours
Key Side Effect Supine hypertension (≤7.9%) Supine hypertension (15–20%) Hypokalemia, edema

Atomoxetine

Emerging Comparison :

  • Atomoxetine, a norepinephrine reuptake inhibitor, shows promise in refractory hypotension. In critically ill patients, this compound facilitated IV vasopressor weaning in 90% of survivors vs. 44.4% with atomoxetine .
  • Advantage: this compound’s prodrug mechanism ensures predictable norepinephrine synthesis, whereas atomoxetine’s efficacy depends on presynaptic neuron integrity .

Pharmacokinetic and Food Interaction Profile

This compound’s absorption is delayed by high-fat meals, reducing Cmax by 34% and AUC by 20%. Consistent administration (fed/fasted) is critical for stable hemodynamic effects .

Condition tmax (h) Cmax (ng/mL) AUC (ng·h/mL)
Fasted 2.5 1900 5500
High-fat meal 4.0 1250 4400

Data pooled from single-dose studies in healthy elderly subjects .

Biological Activity

Droxidopa, a synthetic precursor of norepinephrine, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). Its biological activity is characterized by its conversion to norepinephrine in the body, which subsequently enhances sympathetic nervous system activity and improves blood pressure regulation. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and mechanism of action of this compound, supported by data tables and relevant case studies.

This compound is converted to norepinephrine through decarboxylation via the enzyme L-aromatic-amino-acid decarboxylase. This conversion occurs in both peripheral tissues and the central nervous system (CNS), allowing this compound to cross the blood-brain barrier effectively. Norepinephrine then acts on various adrenergic receptors:

  • Alpha-1 adrenergic receptors : Mediates vasoconstriction.
  • Beta-1 adrenergic receptors : Increases heart rate and myocardial contractility.
  • Beta-2 adrenergic receptors : Causes vasodilation in skeletal muscle.

This multifaceted action results in increased blood pressure and improved symptoms associated with nOH, such as dizziness and lightheadedness .

Summary of Clinical Trials

This compound's efficacy has been evaluated in several clinical trials. The most notable studies include:

  • NOH301 and NOH306 Trials : These trials demonstrated significant improvements in orthostatic hypotension symptoms compared to placebo.
  • NOH302 Trial : Investigated the effects of withdrawal from this compound, showing that patients who discontinued treatment experienced worsening symptoms compared to those who continued .

Key Findings

  • Symptom Improvement : Patients treated with this compound reported significant reductions in dizziness/lightheadedness (primary endpoint), fatigue, and visual disturbances. The overall improvement was statistically significant with a composite score change (P<0.001P<0.001) on the Orthostatic Hypotension Symptom Assessment (OHSA) scale .
  • Hemodynamic Outcomes : Treatment resulted in notable increases in standing systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to placebo:
    ParameterThis compound (Mean ± SD)Placebo (Mean ± SD)P-value
    Upright SBP11.5 ± 20.5 mmHg4.8 ± 21.0 mmHg<0.001
    Upright DBP8.0 ± 15.5 mmHg1.8 ± 17.3 mmHg<0.001

Safety Profile

This compound is generally well-tolerated, with most adverse events being mild to moderate:

  • Common Adverse Events : Headache (11%), dizziness (8%), fatigue (5%), and urinary tract infections were reported more frequently than in the placebo group .
  • Discontinuation Rates : Approximately 7% of patients discontinued due to adverse effects during open-label phases, primarily due to dizziness .

Case Studies

Several case studies further illustrate this compound's effectiveness:

  • Case Study 1 : A patient with multiple system atrophy experienced significant symptom relief after starting this compound, with a marked decrease in episodes of syncope and improved quality of life metrics.
  • Case Study 2 : In a cohort of Parkinson's disease patients, this compound treatment led to improved standing blood pressure and reduced falls, highlighting its role in managing postural hypotension effectively.

Q & A

Basic Research Questions

Q. What is the metabolic pathway of droxidopa, and how do enzyme inhibitors (e.g., DDC, COMT) influence its pharmacokinetics?

this compound is metabolized via two primary enzymes: dopa decarboxylase (DDC) converts it to norepinephrine, while catechol-O-methyltransferase (COMT) degrades it to 3-methoxylated dihydroxyphenylserine . Concomitant use of DDC inhibitors (e.g., carbidopa) reduces norepinephrine synthesis, blunting blood pressure (BP) responses, particularly at high doses (e.g., 200 mg carbidopa). COMT inhibitors (e.g., entacapone) show no significant pharmacokinetic interference in single-dose studies, but long-term effects require further evaluation .

Q. How does food intake affect this compound absorption, and what are the implications for dosing protocols?

A high-fat meal delays absorption, reducing Cmax by 35% and prolonging tmax by 1.5 hours . However, total exposure (AUC) remains unchanged. Researchers must standardize dosing conditions (fed/fasted) in trials to minimize variability .

Q. What methodologies are used to assess this compound's efficacy in neurogenic orthostatic hypotension (nOH) trials?

Key endpoints include:

  • Orthostatic Hypotension Questionnaire (OHQ) composite scores, focusing on dizziness/lightheadedness (Item 1) .
  • Standing systolic BP measurements within 3 minutes post-posture change .
  • Fall rates , analyzed via Poisson-inverse Gaussian models to account for skewed distributions .

Advanced Research Questions

Q. How do contradictory efficacy outcomes arise in this compound trials, and what methodological adjustments resolve them?

Early trials (e.g., Study 306A) failed primary endpoints due to insufficient power and heterogeneous outcome measures . Post hoc analyses using item-specific OHQ scores (e.g., dizziness) and fall-rate modeling revealed significant benefits masked by composite scoring . Adaptive trial designs with pre-specified secondary endpoints are recommended .

Q. What are the challenges in modeling this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationship in autonomic failure patients?

Autonomic failure patients exhibit impaired norepinephrine release , altering this compound's PD effects. Studies in healthy elderly subjects overestimate efficacy, necessitating compartmental PK-PD models that account for baseline norepinephrine deficits and polypharmacy interactions .

Q. How does titration strategy impact this compound's real-world persistence and efficacy?

Customized titration schedules (53% of patients) result in lower maintenance doses (~567 mg/day) and shorter persistence compared to label-recommended protocols (1,500–1,800 mg/day). Optimal dosing requires balancing symptom relief with supine hypertension risks, monitored via head-elevated BP measurements .

Q. What preclinical models validate this compound's potential in non-nOH indications (e.g., cancer)?

Molecular dynamics (MD) simulations (100 ns) reveal stable binding of this compound with cervical cancer proteins (PDB IDs: 3H15, 5VBN, 6NT9), suggesting DNA replication interference. Further validation requires in vitro cytotoxicity assays and xenograft models to assess therapeutic potential .

Q. How do analytical methods ensure this compound's stability and purity in formulation studies?

Stability-indicating HPLC methods detect degradation products (e.g., acid/alkali-induced impurities) at 0.05 µg/mL sensitivity. LC-MS and NMR confirm structural integrity, critical for batch consistency in clinical supplies .

Properties

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046422, DTXSID201017236
Record name Droxidopa
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Record name DL-threo-3,4-Dihydroxyphenylserine
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Molecular Weight

213.19 g/mol
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CAS No.

23651-95-8, 3916-18-5
Record name Droxidopa
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Record name Threo-dihydroxyphenylserine
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Record name (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid
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Retrosynthesis Analysis

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